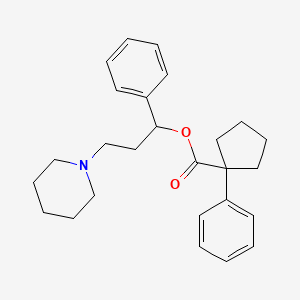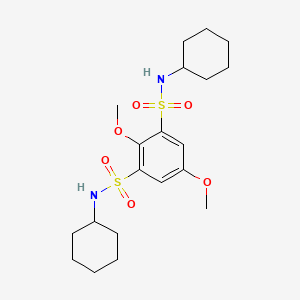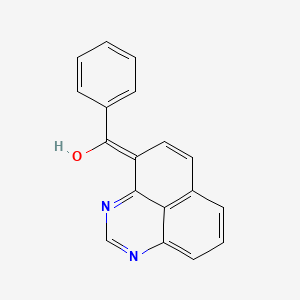![molecular formula C18H25FN4O3 B11500309 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B11500309.png)
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperazine groups
Preparation Methods
The synthesis of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with fluorine and nitro groups. The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluorine and nitro groups can participate in reduction reactions, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity, while the pyrrolidine and piperazine rings can modulate its overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine and piperazine rings, such as:
- 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
These compounds share structural similarities but differ in their specific functional groups and overall biological activity.
Properties
Molecular Formula |
C18H25FN4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H25FN4O3/c1-13(2)18(24)22-9-7-21(8-10-22)16-12-15(20-5-3-4-6-20)14(19)11-17(16)23(25)26/h11-13H,3-10H2,1-2H3 |
InChI Key |
AXIIWZCGLDPYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
![methyl 4-{[(2-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11500241.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)

![(2Z)-N,4-bis(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enamide](/img/structure/B11500259.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11500261.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11500268.png)
![2,2'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)disulfanediyl]bis[N-(4-methylphenyl)acetamide]](/img/structure/B11500289.png)
![2,4-difluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11500297.png)
![3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500310.png)
